(Triphenyl-phosphanylidene)urea
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Overview
Description
(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)UREA is a chemical compound known for its unique structure and properties. It is characterized by the presence of a triphenylphosphoranyl group attached to a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)UREA typically involves the reaction of triphenylphosphine with urea under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include acetonitrile and chloroform .
Industrial Production Methods: Industrial production of (TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)UREA follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced purification techniques is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions where the triphenylphosphoranyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetonitrile.
Reduction: Sodium borohydride in methanol.
Substitution: Various halides in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted urea derivatives .
Scientific Research Applications
(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)UREA has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)UREA involves its interaction with molecular targets through its triphenylphosphoranyl group. This group can form stable complexes with various substrates, facilitating chemical transformations. The pathways involved include nucleophilic substitution and coordination with metal ions .
Comparison with Similar Compounds
- Methyl (triphenylphosphoranylidene)acetate
- Ethyl (triphenylphosphoranylidene)acetate
- Bis(triphenylphosphoranylidene)ammonium fluoride
Comparison: (TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)UREA is unique due to its urea moiety, which imparts distinct chemical properties and reactivity compared to other triphenylphosphoranyl compounds. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
17437-49-9 |
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Molecular Formula |
C19H17N2OP |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
(triphenyl-λ5-phosphanylidene)urea |
InChI |
InChI=1S/C19H17N2OP/c20-19(22)21-23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H2,20,22) |
InChI Key |
OBWZUUFGKWQZKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC(=O)N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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